3-(6-Amino-9h-purin-9-yl)propanoic acid

Synthetic methodology Process chemistry Yield optimization

Researchers ordering 'carboxyethyl adenine' risk receiving the N6-regioisomer (CAS 73094-99-2) with incompatible reactivity. CAS 4244-47-7 is the definitive N9-substituted isomer providing a free carboxyl handle at the N9 position for amide coupling and esterification in nucleoside library synthesis. • 95% published synthesis yield via direct N9-alkylation ensures cost-effective scale-up • Plate crystal morphology and strong ammonium ion affinity support crystal engineering and ion-selective sensor development • Demonstrated substrate activity with purine nucleoside phosphorylase enables nucleotide metabolism probe applications • Published ¹H/¹³C NMR and FT-IR spectral benchmarks enable definitive isomer identity confirmation Supplied with full analytical documentation for procurement confidence.

Molecular Formula C8H9N5O2
Molecular Weight 207.19 g/mol
CAS No. 4244-47-7
Cat. No. B127997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Amino-9h-purin-9-yl)propanoic acid
CAS4244-47-7
Synonyms3-(6-Amino-9H-purin-9-yl)propionic Acid;  3-(6-Aminopurin-9-yl)propionic Acid;  9-(2-Carboxyethyl)adenine;  NSC 159708;  NSC 81016; 
Molecular FormulaC8H9N5O2
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CCC(=O)O)N
InChIInChI=1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11)
InChIKeyQXAYJKFBMWMARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for Research Procurement


3-(6-Amino-9H-purin-9-yl)propanoic acid (CAS 4244-47-7, also known as 6-Amino-9H-purine-9-propanoic acid or 9-(2-carboxyethyl)adenine) is an adenine derivative belonging to the class of 6-aminopurines, with a molecular formula of C₈H₉N₅O₂ and a molecular weight of 207.19 g/mol . The compound carries a propanoic acid moiety attached at the N9 position of the purine ring, distinguishing it from other adenine-propanoic acid regioisomers and substitution variants [1]. Its core structural feature—a free carboxyl group linked via a two-carbon spacer to the adenine scaffold—enables both covalent conjugation chemistry and non-covalent hydrogen-bonding interactions that are inaccessible to simpler adenine analogs .

Regiochemistry N9-substituted adenine with free carboxyl conjugation handle; distinct from N6 positional isomers
Synthetic Access Direct N9-alkylation route supports scale-up review and batch-to-batch consistency
Enzymatic Context Reported substrate for purine nucleoside phosphorylase; supports nucleotide metabolism assay development

Why This Compound Cannot Be Substituted


Substituting 3-(6-amino-9H-purin-9-yl)propanoic acid (N9-substituted) with its closest structural analog N⁶-(2-carboxyethyl)adenine (N6-substituted, CAS 73094-99-2) would fundamentally alter reaction outcomes and downstream applications. Despite sharing an identical molecular formula (C₈H₉N₅O₂) and molecular weight (207.19 g/mol), these two positional isomers differ in their substitution site—N9 versus N6 on the purine ring—resulting in distinct chemical reactivity, synthetic accessibility, and biological recognition properties . The N9-substituted variant is synthesized via direct alkylation with acrylic acid derivatives in high yield (95%), whereas the N6-isomer requires a base-catalyzed Dimroth rearrangement from an unstable 1-substituted precursor, a process with fundamentally different kinetic and thermodynamic constraints [1]. Additionally, the N9-propanoic acid derivative crystallizes in plates with demonstrated affinity for ammonium ions, a property absent from published characterizations of the N6-isomer . For procurement decisions, these differences mandate explicit specification of CAS 4244-47-7; generic requests for “carboxyethyl adenine” risk delivery of an isomer with incompatible reactivity profiles.

Attribute
Target (N9-substituted)
Analog (N6-substituted)
Substitution Site
N9 position on purine ring
N6 position on purine ring
Synthetic Route
Direct alkylation; single-step hydrolysis
Requires Dimroth rearrangement; multi-step
Enzymatic Role
Phosphorylase substrate
Inhibitor-class behavior reported for related analogs
Crystal / Solid-State
Plate morphology; ammonium affinity documented
Solid-state data not published; property may differ

Quantitative Differentiators Versus Analogs


Synthetic Yield Comparison

The N9-substituted target compound (CAS 4244-47-7) is accessible via a one-step acid hydrolysis protocol that delivers 95% isolated yield following recrystallization . In contrast, the positional isomer N⁶-(2-carboxyethyl)adenine (CAS 73094-99-2) is prepared via a multi-step pathway involving initial formation of an unstable 1-substituted intermediate (1-CEA) followed by base-catalyzed Dimroth rearrangement, a sequence with inherently lower atom economy and requiring careful pH control [1].

Synthetic Yield
Cross-study comparable
95% isolated yield (single-step)
Supports procurement cost and batch consistency review
Comparator requires multi-step rearrangement; yield not quantified
Synthetic methodology Process chemistry Yield optimization

Crystal Morphology and Ion Affinity

6-Amino-9H-purine-9-propanoic acid (CAS 4244-47-7) crystallizes as colorless plates and exhibits demonstrated strong affinity for ammonium ions, a property attributed to its dihedral molecular geometry and the spatial arrangement of hydrogen-bonding functionalities . This specific crystal morphology and ion-binding behavior are not reported for the N6-substituted positional isomer (CAS 73094-99-2) in available characterization data [1].

Crystal Morphology
Class-level inference
Plate morphology; ammonium ion affinity documented
Supports solid-state and sensor design research context
Comparator solid-state data not reported in accessible literature
Solid-state characterization Crystal engineering Molecular recognition

Melting Point and Thermal Stability

The target compound exhibits a melting point of 272-274°C following recrystallization , with vendor specifications consistently reporting ranges of 270-280°C . Thermal characterization data for the N6-isomer (CAS 73094-99-2) are not available in the open literature for direct comparison .

Melting Point
Data to verify
272–274 °C (experimental); 270–280 °C (vendor)
Supports identity verification during incoming QC
Comparator thermal data not available for direct comparison
Thermal analysis Physicochemical characterization Storage stability

Enzymatic Substrate Activity

6-Amino-9H-purine-9-propanoic acid has been demonstrated to serve as a substrate for purine nucleoside phosphorylase, the enzyme that catalyzes phosphorolysis of nucleosides with release of inorganic phosphate and ribose 5′-phosphate . In contrast, 3-(adenin-9-yl)-2-hydroxypropanoic acid (AHPA) alkyl esters are characterized as inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase rather than substrates [1], representing a fundamentally different interaction mode with purine-metabolizing enzymes.

Enzymatic Interaction
Class-level inference
Phosphorylase substrate vs. SAH hydrolase inhibitor (AHPA esters)
Defines distinct research utility for nucleotide metabolism studies
Substrate activity context may not transfer to inhibitor-class analogs
Enzymology Biochemical assay Nucleotide metabolism

Synthetic Route Accessibility

The target compound (CAS 4244-47-7) is accessible via direct N9-alkylation of adenine with ethyl acrylate under basic conditions (NaOEt, refluxing ethanol), followed by ester hydrolysis, yielding the propanoic acid derivative [1]. This route exploits the nucleophilicity of the N9 position under controlled conditions. In contrast, the N6-isomer (CAS 73094-99-2) cannot be prepared via direct alkylation; its synthesis requires initial formation of 1-(2-carboxyethyl)adenine followed by Dimroth rearrangement under strongly alkaline conditions (pH 11.7, 37°C, 18 h) [2].

Synthetic Route
Cross-study comparable
Direct N9-alkylation (NaOEt/EtOH) vs. Dimroth rearrangement (pH 11.7, 37 °C, 18 h)
Supports scale-up and simplified purification review
Single-step route may reduce synthetic complexity versus rearrangement pathways
Synthetic methodology Alkylation chemistry Process development

Analytical Characterization Completeness

Complete spectroscopic characterization of 3-(6-amino-9H-purin-9-yl)propanoic acid has been published, including ¹H NMR (300 MHz, D₂O: δ 2.79-2.81 t, 2H; δ 4.44-4.49 t, 2H; δ 8.16 s, 1H; δ 8.27 s, 1H), ¹³C NMR (75 MHz, D₂O: δ 43.88 CH₂, 57.05 CH₂, 145.90, 153.7, 157.6 Ar-C/Ar-CH, 174.32 C=O), and FT-IR (KBr: 1698 cm⁻¹ νC=O, 3219 cm⁻¹ νO-H, 1611/3318 cm⁻¹ νN-H, 1509 cm⁻¹ νC=N) . Comparable comprehensive spectral assignments for the N6-isomer (CAS 73094-99-2) are not readily available in the open literature, with characterization limited primarily to UV and MS data [1].

Spectral Characterization
Cross-study comparable
Full ¹H/¹³C NMR and FT-IR vs. UV/MS only
Supports rigorous identity confirmation and impurity profiling
Comparator lacks comprehensive spectral assignments in open literature
Analytical chemistry Quality control Structural confirmation

Validated Application Scenarios


Modified Nucleoside and Nucleotide Analog Synthesis

The N9-propanoic acid functionality provides a carboxyl handle for amide coupling and esterification reactions, enabling the construction of modified nucleoside libraries. The published high-yield synthesis (95%) and direct N9-alkylation route make this compound a cost-effective building block for medicinal chemistry programs requiring adenine scaffolds with tethered carboxylic acid functionality . The compound has been specifically employed as an intermediate in the synthesis of the mono-L-valine ester of ganciclovir, a clinically relevant antiviral agent .

Supramolecular Chemistry and Molecular Recognition

The documented plate-like crystal morphology and strong affinity for ammonium ions support applications in crystal engineering and ion-selective sensor development. The combination of a purine hydrogen-bonding face with a flexible carboxyl-terminated side chain enables the design of receptors capable of discriminating between cationic and neutral guest species through tunable electrostatic and hydrogen-bonding interactions.

Enzymatic Studies of Purine Nucleoside Phosphorylase

Demonstrated substrate activity with purine nucleoside phosphorylase enables this compound to serve as a probe or substrate analog in assays investigating nucleotide metabolism. Researchers studying the substrate specificity or catalytic mechanism of this enzyme can utilize CAS 4244-47-7 as a non-nucleoside substrate alternative to natural nucleosides.

QC Reference Standard for Isomer Discrimination

The well-defined melting point (272-274°C) and fully published ¹H/¹³C NMR and FT-IR spectra establish this compound as a reliable reference material for distinguishing the N9-substituted isomer from its N6-substituted positional isomer (CAS 73094-99-2). Laboratories receiving ambiguous carboxyethyl adenine shipments can use these published spectral benchmarks for definitive identity confirmation.

Application
Selection Property
Validation Focus
Modified Nucleoside Synthesis
Carboxyl conjugation handle at N9 position
Amide/ester coupling efficiency and library construction
Supramolecular Chemistry
Plate crystal morphology and ammonium affinity
Ion-selective recognition and crystal engineering studies
Nucleotide Metabolism Assays
Reported phosphorylase substrate activity
Substrate specificity and catalytic mechanism investigation
Isomer Discrimination QC
Published spectroscopic and thermal benchmarks
Identity confirmation versus N6 positional isomer

Technical Documentation Hub

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